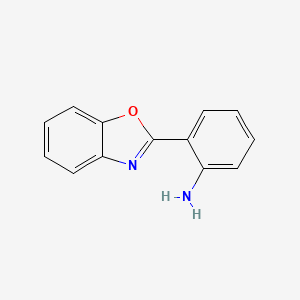

2-(1,3-苯并噁唑-2-基)苯胺

概述

描述

Synthesis Analysis

The synthesis of 2-(1,3-Benzoxazol-2-yl)aniline and its derivatives involves various strategies, including the condensation reactions and catalytic methods. A notable method involves the Schiff base formation by condensation of 1-(5,7-dichloro-1,3- benzoxazol-2-yl)-3- substituted phenyl-1H-pyrazole-4-carbaldehyde derivatives with aromatic amines, characterized by spectral analysis techniques such as IR, 1H NMR, Mass, and 13C NMR (Jayanna et al., 2012). Another method reported is the electrochemical synthesis from anilides, offering an alternative route with good yields and toleration of various functionalities (Gieshoff et al., 2017).

Molecular Structure Analysis

Molecular structure analysis, including X-ray diffraction and DFT calculations, plays a crucial role in confirming the synthesized compounds' structures. For instance, the molecular structures of specific benzoxazole derivatives were confirmed through X-ray diffraction, with DFT calculations used for comparative analysis of spectroscopic data, geometrical parameters, and more (Qing-mei Wu et al., 2021).

Chemical Reactions and Properties

The chemical reactivity of 2-(1,3-Benzoxazol-2-yl)aniline derivatives towards forming heterocyclic compounds when reacted with dichlorodialkylsilanes or silicon tetrachloride, leading to the formation of benzoxazasilepines or their analogues, highlights its versatility (Kostas et al., 1997).

Physical Properties Analysis

The physical properties of 2-(1,3-Benzoxazol-2-yl)aniline derivatives, such as solubility, melting point, and stability, are crucial for their application in various fields. While specific details on these properties are less commonly reported in the literature, they can be inferred from the compound's synthesis conditions and molecular structure.

Chemical Properties Analysis

Chemical properties, including acidity, basicity, reactivity with various reagents, and potential for further functionalization, are essential for understanding the compound's applications. The reactivity of o-lithio-N-(2-lithiooxyethyl)-N-methyl-aniline towards forming heterocyclic derivatives emphasizes the compound's chemical versatility and potential for creating novel materials (Kostas et al., 1997).

科学研究应用

抗原虫药物

2-(1,3-苯并噁唑-2-基)苯胺已被用作开发具有抗原虫和抗微生物活性的新化合物的关键骨架。研究表明,使用这种骨架合成的化合物显示出有希望的生物筛选数据,特别是在抗疟疾、抗利什曼病、抗锥虫病和抗微生物应用方面。例如,从这种骨架衍生的化合物表现出良好的抗疟疾活性和对利什曼病和锥虫病物种的中等抑制活性(Abdelgawad et al., 2021)。

抗炎药物

从2-(1,3-苯并噁唑-2-基)苯胺合成的2-取代苯并噁唑衍生物显示出显著的体外抗炎功效。特定化合物在膜稳定和蛋白酶抑制方法中表现出高效性,与阿司匹林和依托咪酯等标准抗炎药物相媲美(Angajala & Subashini, 2019)。

光催化合成

从2-取代苯胺,包括2-(1,3-苯并噁唑-2-基)苯胺,合成苯并噁唑和苯并噻唑的光催化合成已经开发。该方法在温和条件下使用罗丹明Y作为光催化剂,拓宽了各种2-取代苯胺和醛的范围。这种合成技术以其高产率和对先前方法的改进而闻名(Le et al., 2020)。

抗微生物活性

已经探索了2-(1,3-苯并噁唑-2-基)苯胺的各种衍生物以了解它们的潜在抗微生物活性。使用这种骨架合成的新化合物已经进行了抗微生物活性评估,显示出对不同微生物菌株的有效性(Habib, Hassan, & El‐Mekabaty, 2013)。

荧光化学传感器

2-(1,3-苯并噁唑-2-基)苯胺衍生物已被用于开发高效的化学传感器。这些传感器对水溶液中特定离子表现出高选择性和敏感性,并已应用于利用共聚焦荧光显微镜技术在活细胞内成像特定离子(Shree et al., 2019)。

非线性光学材料

含有2-(1,3-苯并噁唑-2-基)苯胺的化合物已被研究其非线性光学(NLO)敏感性。当这些色团嵌入到光聚合物基质中时,显示出显著的二阶非线性光学效应,受光诱导氮激光功率密度的影响。这项研究对于开发具有潜在光子学应用的光操作材料具有重要意义(Szlachcic et al., 2017)。

未来方向

属性

IUPAC Name |

2-(1,3-benzoxazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c14-10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)16-13/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHNRWJYTYFYUTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80404764 | |

| Record name | ortho-aminophenylbenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3-Benzoxazol-2-yl)aniline | |

CAS RN |

29483-74-7 | |

| Record name | 2-(2-Aminophenyl)benzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29483-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ortho-aminophenylbenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

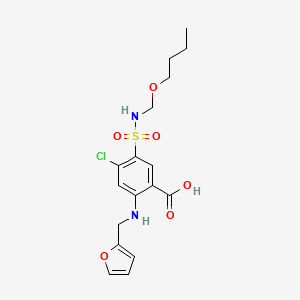

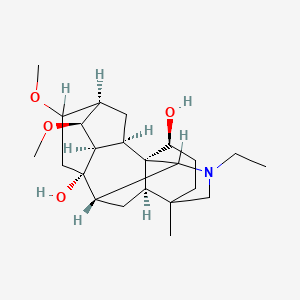

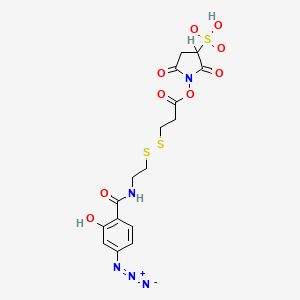

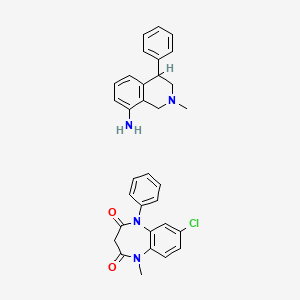

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

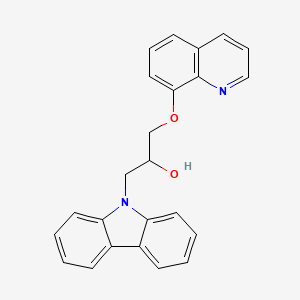

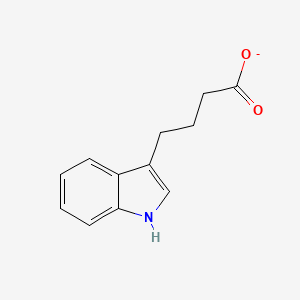

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-amino-N-methyl-5-(4-morpholinyl)-N-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B1230090.png)

![N-(2,3-dihydro-1H-inden-5-yl)-2-[(4-hydroxy-6-oxo-1H-pyrimidin-2-yl)thio]acetamide](/img/structure/B1230095.png)

![Cyclobutyl-[5-[(2-ethyl-1-piperidinyl)sulfonyl]-2,3-dihydroindol-1-yl]methanone](/img/structure/B1230097.png)

![1-[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]-1-ethylthiourea](/img/structure/B1230098.png)

![4-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]-3-oxobutanoic acid ethyl ester](/img/structure/B1230104.png)